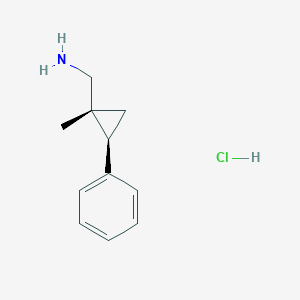

((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride

Description

Properties

IUPAC Name |

[(1R,2S)-1-methyl-2-phenylcyclopropyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(8-12)7-10(11)9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-,11-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREYULGXWLXQSD-ACMTZBLWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@H]1C2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride, also known as (1R,2S)-2-Phenylcyclopropanaminium, is Trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in protein digestion and other biological processes.

Mode of Action

It is known to be amonoamine oxidase inhibitor . Monoamine oxidase inhibitors work by blocking the action of a certain natural substance (monoamine oxidase) in the body. This leads to an increase in the levels of certain chemicals in the brain, which can help improve mood and reduce anxiety.

Biochemical Pathways

These neurotransmitters play key roles in mood regulation, and their increased availability can lead to improved mood and reduced anxiety.

Result of Action

As a monoamine oxidase inhibitor, this compound increases the levels of certain chemicals in the brain, which can help improve mood and reduce anxiety. It has been found to be effective in the treatment of major depression, dysthymic disorder, and atypical depression. It is also useful in panic and phobic disorders.

Action Environment

The stability of this compound can be influenced by environmental factors such as temperature and the presence of certain microorganisms. For example, a study found that the stability of this compound decreased when stored in urine at 37 °C for 48 hours and at -20 °C for six months. The presence of Escherichia coli also negatively affected the stability of the compound in plasma and urine samples.

Biological Activity

The compound ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride , also known as 2-phenylcyclopropylmethanamine hydrochloride, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, focusing on its interactions with serotonin receptors, particularly the 5-HT2C receptor, and its implications in therapeutic applications.

- Chemical Formula: CHClN

- Molecular Weight: 183.68 g/mol

- IUPAC Name: [(1S,2S)-2-phenylcyclopropyl]methanamine; hydrochloride

- Appearance: White powder

- Storage Conditions: Recommended at 4 °C

5-HT Receptor Interaction

Research indicates that this compound acts as a selective agonist for the 5-HT2C receptor . This receptor is implicated in various physiological functions, including mood regulation and appetite control. The compound has shown significant potency with an effective concentration (EC) of approximately 23 nM in calcium flux assays, indicating its strong agonistic activity at this receptor .

Functional Selectivity

Studies have demonstrated that this compound exhibits functional selectivity towards Gq signaling pathways over β-arrestin recruitment. This characteristic is crucial for developing antipsychotic medications that minimize side effects associated with non-selective receptor activation .

Antipsychotic Potential

In animal models, particularly the amphetamine-induced hyperactivity model, this compound demonstrated significant antipsychotic-like effects. The N-benzyl derivative of this compound showed an EC of 24 nM at the 5-HT2C receptor and was fully selective over the 5-HT2B receptor, suggesting a promising profile for further development in treating psychiatric disorders .

Study on Structure-Activity Relationships (SAR)

A series of N-substituted derivatives of 2-phenylcyclopropylmethylamines were synthesized to optimize their pharmacological profiles. These studies revealed that modifications to the phenyl ring and the primary amino group could enhance receptor affinity and selectivity .

| Compound | EC (nM) | Selectivity | Notes |

|---|---|---|---|

| (+)-15a | 23 | High | Gq biased |

| (+)-19 | 24 | Full | Antipsychotic activity |

In Silico Studies

Computational modeling has provided insights into the binding interactions of this compound with the active sites of serotonin receptors. These studies suggest that specific modifications can enhance brain penetrance and therapeutic efficacy .

Scientific Research Applications

Antidepressant Research

One of the primary applications of ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride is in the development of antidepressants. It is structurally related to compounds that have shown efficacy in treating depression. Specifically, it is an active enantiomer of a cyclopropane derivative that has been studied for its potential antidepressant properties . The compound's mechanism may involve modulation of neurotransmitter systems, particularly serotonin receptors, which are critical in mood regulation.

Selective Serotonin Receptor Agonists

Research has indicated that derivatives of cyclopropylmethylamines exhibit selective agonistic activity at serotonin receptors (5-HT2C). These receptors are implicated in various neuropsychiatric disorders, including anxiety and depression. The introduction of fluorinated groups into the structure has been shown to enhance selectivity and potency, making it a valuable scaffold for drug design .

Case Study 1: Fluorinated Cyclopropane Derivatives

A study focused on the synthesis of fluorinated derivatives of cyclopropane highlighted their improved pharmacological profiles compared to non-fluorinated counterparts. The introduction of fluorine atoms was found to enhance metabolic stability and receptor selectivity, leading to promising candidates for further development as antidepressants .

Case Study 2: Structure-Activity Relationship (SAR) Studies

In-depth SAR studies have been conducted on compounds related to this compound. These studies revealed that specific substitutions on the phenyl ring significantly affect the potency and selectivity towards serotonin receptors. For instance, adding alkoxy groups at strategic positions improved the compounds' drug-like properties .

Summary of Applications

| Application Area | Description |

|---|---|

| Antidepressant Development | Active enantiomer in antidepressant research with potential efficacy. |

| Serotonin Receptor Agonism | Selective agonists for serotonin receptors linked to mood regulation. |

| Drug Design | Scaffold for developing new pharmacological agents targeting neuropsychiatric disorders. |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride

- CAS Registry Number : 1808843-59-5

- Molecular Formula : C₁₁H₁₄ClN (calculated from structural components: cyclopropyl core + methyl, phenyl, and methanamine substituents).

- Molecular Weight : ~195.7 g/mol (estimated).

Structural Features :

This compound consists of a strained cyclopropane ring with stereospecific substitutions: a methyl group at position 1 (R-configuration) and a phenyl group at position 2 (S-configuration). The methanamine (-CH₂NH₂) group is attached to the cyclopropane, and the hydrochloride salt enhances solubility and stability .

Applications :

Primarily used in pharmaceutical research and development (R&D), it serves as a chiral building block for synthesizing bioactive molecules. Its stereochemistry and cyclopropane ring make it valuable for studying receptor-ligand interactions .

Comparison with Structural Analogs

The compound’s uniqueness lies in its stereochemistry and substituent arrangement. Below is a detailed comparison with structurally related cyclopropylmethanamine derivatives:

Table 1: Structural and Functional Comparison

Key Observations:

Steric and Electronic Effects: The target compound’s 1-methyl-2-phenyl substitution creates significant steric hindrance compared to 2,2-dimethyl-3-phenyl analogs (e.g., CAS 2060000-69-1) . This impacts binding affinity in receptor studies.

Synthetic Utility: The rac-[(1R,3R)-2,2-dimethyl-3-phenyl] analog (CAS 211.7 g/mol) is explicitly marketed for agrochemical development, highlighting substituent-dependent applications . Linear analogs like methyl 5-(methylamino)pentanoate hydrochloride are cheaper but lack the conformational rigidity of cyclopropane .

Commercial Availability and Cost :

- The target compound (50 mg = €645) is priced higher than analogs like rac-(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride (50 mg = €507), reflecting its stereochemical complexity and niche demand .

Safety and Handling: Limited data exist for the target compound, but cyclopropylamine derivatives generally require storage at 2–8°C to prevent degradation .

Research Findings and Implications

- Pharmacological Potential: Cyclopropane-containing amines are explored for CNS drug development due to their ability to mimic peptide bonds while resisting metabolic degradation .

- Structure-Activity Relationships (SAR): Minor substituent changes (e.g., methyl vs. cyclohexyl) drastically alter pharmacokinetic profiles, emphasizing the need for precise stereochemical control .

Q & A

Q. What are the optimal synthetic routes for ((1R,2S)-1-Methyl-2-phenylcyclopropyl)methanamine hydrochloride?

The compound is synthesized via reductive amination using NaBH(OAc)₃ or NaBH₄ in solvents such as dichloroethane (DCE) or methanol (MeOH). For example, analogs like compound 38 () were prepared by reacting aldehydes (e.g., indole-7-carboxaldehyde) with cyclopropylmethylamine precursors under reductive conditions. Structural validation relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm purity and molecular identity .

Q. How is the stereochemical configuration of the compound confirmed?

Stereochemistry is determined using ¹H NMR coupling constants and optical rotation measurements. For instance, compound (+)-40 () exhibited a specific optical rotation of +10.0° in D₂O, corroborating its (1S,2S) configuration. NMR analysis of diastereotopic protons in the cyclopropane ring further resolves stereochemical assignments .

Q. What analytical techniques are used to characterize this compound?

Key methods include:

- NMR spectroscopy : Assigns proton and carbon environments (e.g., cyclopropane ring protons at δ 1.2–2.8 ppm).

- HRMS : Validates molecular formula (e.g., m/z calculated for C₁₂H₁₅NCl: 208.0895; observed: 208.0898).

- Polarimetry : Confirms enantiomeric purity via optical rotation .

Advanced Research Questions

Q. What strategies enhance functional selectivity for serotonin receptors (e.g., 5-HT₂C)?

Substituent modification on the aromatic ring (e.g., fluoro, methoxy groups) or amine sidechain alters receptor binding. For example, fluorination at the 5-position of the phenyl ring (as in compound 39 , ) improves 5-HT₂C selectivity over 5-HT₂A/B by modulating steric and electronic interactions. Computational docking studies guide rational design .

Q. How do stability studies in biological matrices inform pharmacokinetic profiling?

Stability is assessed in plasma or simulated biological fluids using LC-MS. Protocols include:

- Incubating the compound at 37°C for 24 hours.

- Quantifying degradation products (e.g., free base or metabolites). Results inform bioavailability and guide formulation strategies (e.g., hydrochloride salt improves stability in aqueous media) .

Q. What role does the cyclopropane ring play in pharmacological activity?

The cyclopropane ring imposes conformational rigidity, optimizing binding to hydrophobic receptor pockets. Comparative studies with acyclic analogs show reduced activity, highlighting the importance of ring strain and spatial orientation in receptor engagement .

Q. How can contradictions in receptor binding data be resolved?

Discrepancies arise from assay conditions (e.g., cell type, radioligand used). Orthogonal methods like:

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics.

- X-ray Crystallography : Resolves ligand-receptor interactions at atomic resolution. These techniques validate binding affinities and mechanisms .

Q. What computational methods predict metabolic pathways?

Tools like PISTACHIO and BKMS_METABOLIC databases simulate phase I/II metabolism. For example:

- In silico predictions : Identify potential oxidation sites (e.g., cyclopropane ring or amine group).

- In vitro validation : Microsomal incubations with NADPH cofactor confirm oxidative metabolites .

Methodological Considerations

- Salt Form Advantages : The hydrochloride salt improves aqueous solubility and crystallinity, critical for formulation. Techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) characterize salt stability .

- Stereochemical Purity : Chiral chromatography (e.g., using amylose-based columns) separates enantiomers, ensuring >99% enantiomeric excess for pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.